2-chloro-5-iodo-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
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Overview
Description
2-chloro-5-iodo-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzohydrazide core substituted with chloro and iodo groups, along with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The starting material, 2-chloro-5-iodobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate to form the benzohydrazide.
Condensation Reaction: The benzohydrazide is then subjected to a condensation reaction with 3-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions in ethanol to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can undergo further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or iodo groups.
Scientific Research Applications
2-chloro-5-iodo-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodobenzoic acid: Shares the benzene ring with chloro and iodo substituents.
3-phenyl-1H-pyrazole-4-carbaldehyde: Contains the pyrazole moiety.
Benzohydrazide derivatives: Compounds with similar hydrazide cores but different substituents.
Uniqueness
2-chloro-5-iodo-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is unique due to its combination of chloro, iodo, and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12ClIN4O |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-chloro-5-iodo-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12ClIN4O/c18-15-7-6-13(19)8-14(15)17(24)23-21-10-12-9-20-22-16(12)11-4-2-1-3-5-11/h1-10H,(H,20,22)(H,23,24)/b21-10+ |
InChI Key |
ITUZKUNQTPCOBG-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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